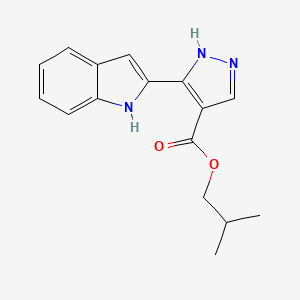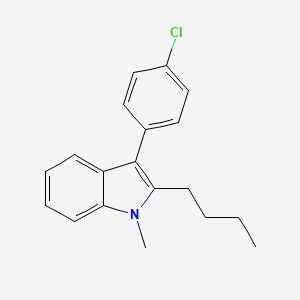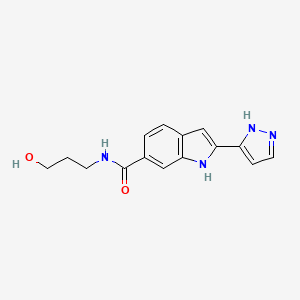![molecular formula C7H8OS2 B14208258 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine CAS No. 825651-60-3](/img/structure/B14208258.png)
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction leads to the formation of the oxathiine ring through an intermolecular cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring structure.
科学的研究の応用
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound shares a similar ring structure but with a benzene ring instead of a thiophene ring.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: This compound has an oxygen atom in place of the sulfur atom in the oxathiine ring.
Uniqueness
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
825651-60-3 |
|---|---|
分子式 |
C7H8OS2 |
分子量 |
172.3 g/mol |
IUPAC名 |
2-methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine |
InChI |
InChI=1S/C7H8OS2/c1-5-2-10-7-4-9-3-6(7)8-5/h3-5H,2H2,1H3 |
InChIキー |
IKFBZVKXPCCBKJ-UHFFFAOYSA-N |
正規SMILES |
CC1CSC2=CSC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)

![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)

![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
